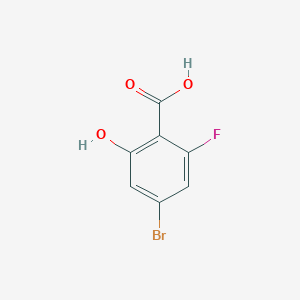

4-Bromo-2-fluoro-6-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a molecular formula of C7H4BrFO3 and an average mass of 235.007 Da . It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Synthesis Analysis

The synthesis of this compound involves a radical approach . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is utilized, paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 4th position, a fluoro group at the 2nd position, and a hydroxybenzoic acid group at the 6th position .Chemical Reactions Analysis

This compound is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .Physical and Chemical Properties Analysis

This compound is a solid at normal temperature and pressure . It is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .Scientific Research Applications

Microbial Degradation and Environmental Biotechnology :

- Londry and Fedorak (1993) explored the microbial degradation of aromatic compounds, including derivatives of 4-hydroxybenzoic acid, in a methanogenic consortium. This research is significant for understanding the anaerobic breakdown of complex organic compounds in environmental biotechnology (Londry & Fedorak, 1993).

Organic Synthesis and Chemical Engineering :

- The synthesis of various derivatives, such as Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, demonstrates the application of 4-Bromo-2-fluoro-6-hydroxybenzoic acid in organic synthesis and chemical engineering. This process, detailed by Chen Bing-he (2008), showcases the transformation and utility of this compound in creating valuable chemical intermediates (Chen Bing-he, 2008).

Biotechnological Applications :

- Wang et al. (2018) highlighted the use of 4-Hydroxybenzoic acid, a related compound, as a versatile platform for synthesizing value-added bioproducts. This research underscores the potential biotechnological applications of derivatives of this compound in various industries, including food, cosmetics, and pharmaceuticals (Wang et al., 2018).

Environmental Chemistry and Toxicology :

- Research by Marks et al. (1984) on the degradation of chlorinated benzoates by Arthrobacter sp. highlights the environmental and toxicological relevance of halogenated benzoic acids, including this compound. This study contributes to understanding the microbial processes involved in the biodegradation of environmentally persistent compounds (Marks et al., 1984).

Analytical Chemistry :

- Imai and Watanabe (1981) utilized a derivative of benzoic acid in the fluorimetric determination of amino acids, demonstrating the analytical applications of halogenated benzoic acids in biochemistry (Imai & Watanabe, 1981).

Safety and Hazards

Future Directions

4-Bromo-2-fluoro-6-hydroxybenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests potential applications in the synthesis of complex organic molecules.

Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and potential applications of this compound . These papers could be further analyzed for more detailed information.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target .

Biochemical Pathways

It may be involved in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties can impact the bioavailability of the compound .

Result of Action

Based on its chemical structure, it may influence the function of certain enzymes or receptors, leading to changes at the cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-6-hydroxybenzoic acid . For instance, it is recommended to store the compound away from oxidizing agents, reducing agents, and bases .

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 4-Bromo-2-fluoro-6-hydroxybenzoic acid at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Properties

IUPAC Name |

4-bromo-2-fluoro-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBFBKRMQUEMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723510.png)

![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)

![2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2723513.png)

![N-(2,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2723514.png)

![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2723518.png)

![3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2723521.png)

![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723522.png)

![4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2723523.png)

![(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2723525.png)

![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)

![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2723531.png)